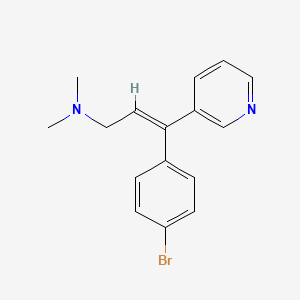
Balsalazide sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balsalazide sodium is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the colon, which is the active therapeutic agent. This compound is usually administered orally in the form of its disodium salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide sodium involves several key steps:
Acylation Reaction: The starting material, 4-aminobenzoic acid, is acylated with glycine to form 4-amino hippuric acid.
Diazotization Reaction: The 4-amino hippuric acid is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid to produce Balsalazide
Industrial Production Methods
In industrial settings, the preparation of this compound involves:
Purification of Balsalazide Acid: The crude Balsalazide acid is dissolved in dimethylformamide or dimethyl sulfoxide, followed by decolorization and crystallization using ethyl alcohol.
Formation of this compound: Sodium hydroxide solution is added to the purified Balsalazide acid solution, followed by the addition of ethyl alcohol to crystallize this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Balsalazide sodium undergoes various chemical reactions, including:
Hydrolysis: Under acidic and alkaline conditions, this compound can hydrolyze, resulting in the degradation of the compound.
Common Reagents and Conditions
Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.
Hydrolysis: Acidic or alkaline conditions.
Major Products
Applications De Recherche Scientifique
Balsalazide sodium has several scientific research applications:
Mécanisme D'action
Balsalazide sodium is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release mesalazine (5-aminosalicylic acid) and 4-aminobenzoyl-β-alanine. Mesalazine exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active agent released from Balsalazide sodium.
Sulfasalazine: Another prodrug that releases mesalazine in the colon.
Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis
Uniqueness
This compound is unique in its ability to deliver mesalazine directly to the colon, bypassing the small intestine. This targeted delivery enhances its efficacy in treating ulcerative colitis compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H13N3O6-2 |
|---|---|
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2 |
Clé InChI |
IPOKCKJONYRRHP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B10762396.png)
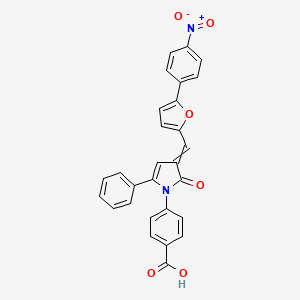
![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)
![N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762423.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762426.png)
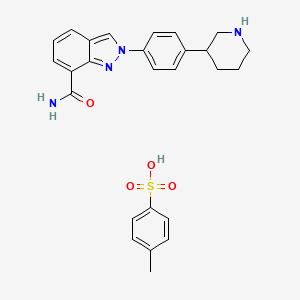
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)
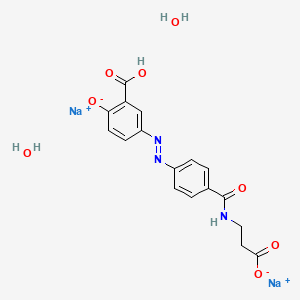
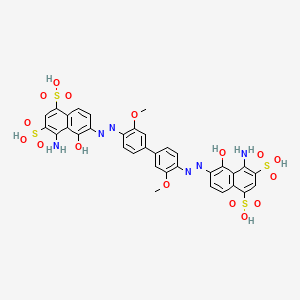
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)
![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)

